Cas no 924871-64-7 (N-(2-Aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide)

N-(2-Aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide
- N-(2-aminoethyl)(3-phenyl(1,2,4-oxadiazol-5-yl))carboxamide
- STK352190
- SBB014937
- ST4143481
- N~5~-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide
- N-(2-Aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide
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- MDL: MFCD08559282
- Inchi: 1S/C11H12N4O2/c12-6-7-13-10(16)11-14-9(15-17-11)8-4-2-1-3-5-8/h1-5H,6-7,12H2,(H,13,16)
- InChI Key: PKAYRHDUEVZYKN-UHFFFAOYSA-N
- SMILES: O1C(C(NCCN)=O)=NC(C2C=CC=CC=2)=N1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 256
- Topological Polar Surface Area: 94
N-(2-Aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-231624-0.1g |
N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide |
924871-64-7 | 95% | 0.1g |
$132.0 | 2024-06-20 | |
Enamine | EN300-231624-2.5g |
N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide |
924871-64-7 | 95% | 2.5g |
$923.0 | 2024-06-20 | |
abcr | AB501161-5 g |
N-(2-Aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide |
924871-64-7 | 5g |
€1,185.30 | 2022-03-01 | ||
abcr | AB501161-250 mg |
N-(2-Aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide |
924871-64-7 | 250MG |
€275.80 | 2022-03-01 | ||
Enamine | EN300-231624-10.0g |
N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide |
924871-64-7 | 95% | 10.0g |
$2024.0 | 2024-06-20 | |
Enamine | EN300-231624-5g |
N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide |
924871-64-7 | 95% | 5g |
$1364.0 | 2023-09-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340557-100mg |
n-(2-Aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide |
924871-64-7 | 95% | 100mg |
¥3326.00 | 2024-04-25 | |
A2B Chem LLC | AJ00117-100mg |
N-(2-Aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide |
924871-64-7 | 95% | 100mg |
$356.00 | 2024-07-18 | |
A2B Chem LLC | AJ00117-50mg |
N-(2-Aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide |
924871-64-7 | 95% | 50mg |
$304.00 | 2024-07-18 | |
A2B Chem LLC | AJ00117-500mg |
N-(2-Aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide |
924871-64-7 | 95% | 500mg |
$616.00 | 2024-07-18 |
N-(2-Aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide Related Literature
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
Additional information on N-(2-Aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide
Recent Advances in the Study of N-(2-Aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide (CAS: 924871-64-7)
The compound N-(2-Aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide (CAS: 924871-64-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications. The briefing is based on a thorough review of recent academic literature, patents, and industry reports.
Recent studies have highlighted the unique structural features of N-(2-Aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide, which contribute to its ability to interact with specific biological targets. The compound's oxadiazole core, coupled with the phenyl and aminoethyl substituents, has been shown to exhibit notable binding affinity for enzymes involved in inflammatory and neurodegenerative pathways. This has led to its investigation as a potential lead compound for the development of novel anti-inflammatory and neuroprotective agents.
One of the key advancements in the study of this compound is the optimization of its synthetic route. Researchers have developed more efficient and scalable methods for its production, which is crucial for further preclinical and clinical evaluation. Recent publications describe a multi-step synthesis involving the condensation of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with ethylenediamine, followed by purification techniques that yield high-purity product suitable for biological testing.
In vitro and in vivo studies have demonstrated promising results regarding the compound's pharmacological profile. For instance, N-(2-Aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide has shown significant inhibitory activity against cyclooxygenase-2 (COX-2), with selectivity over COX-1, suggesting its potential as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, preliminary data indicate neuroprotective effects in models of oxidative stress and neuronal damage, possibly mediated through modulation of the Nrf2-ARE pathway.
Despite these encouraging findings, challenges remain in the development of N-(2-Aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structure-activity relationship (SAR) studies and medicinal chemistry optimization. Recent patent filings suggest that several pharmaceutical companies are actively pursuing derivatives of this compound to overcome these limitations.
The compound's mechanism of action continues to be an area of active investigation. Advanced biophysical techniques, including X-ray crystallography and molecular dynamics simulations, have been employed to elucidate its binding mode with target proteins. These studies not only provide insights into its therapeutic potential but also offer valuable information for the design of next-generation analogs with improved properties.
In conclusion, N-(2-Aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide represents a promising scaffold for drug discovery, with applications spanning multiple therapeutic areas. The recent progress in its synthesis, biological evaluation, and mechanistic understanding underscores its potential as a valuable tool compound and a starting point for medicinal chemistry programs. Continued research efforts are expected to further unravel its therapeutic possibilities and accelerate its translation into clinical candidates.
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